molecular formula C17H34O2 B1626766 2,2-Dimethylpropyl dodecanoate CAS No. 37811-73-7

2,2-Dimethylpropyl dodecanoate

Cat. No.: B1626766
CAS No.: 37811-73-7
M. Wt: 270.5 g/mol
InChI Key: ILMONBHWYSXXIW-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl dodecanoate is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

37811-73-7

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

2,2-dimethylpropyl dodecanoate

InChI

InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-16(18)19-15-17(2,3)4/h5-15H2,1-4H3

InChI Key

ILMONBHWYSXXIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(C)(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions, the ester undergoes hydrolysis to yield lauric acid (dodecanoic acid) and 2,2-dimethylpropanol. The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent cleavage of the ester bond:
2,2-Dimethylpropyl dodecanoate+H2OH+Dodecanoic acid+2,2-Dimethylpropanol\text{2,2-Dimethylpropyl dodecanoate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Dodecanoic acid} + \text{2,2-Dimethylpropanol}
This reaction is reversible but driven to completion under excess water or heat .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester forms sodium laurate and neopentyl alcohol:
2,2-Dimethylpropyl dodecanoate+NaOHSodium dodecanoate+2,2-Dimethylpropanol\text{this compound} + \text{NaOH} \rightarrow \text{Sodium dodecanoate} + \text{2,2-Dimethylpropanol}
Zinc laurate (CAS 90366-58-8), a related metal soap, can be synthesized via analogous saponification using zinc bases .

Enzymatic Hydrolysis

Lipases and esterases catalyze the cleavage of the ester bond in biological systems. For example:

  • Pseudomonas aeruginosa metabolizes laurate esters via β-oxidation pathways, producing acetyl-CoA and reducing equivalents .

  • Enzymatic hydrolysis rates depend on steric effects; the neopentyl group may slightly hinder enzyme access compared to linear alcohols .

Transesterification

The ester reacts with alcohols in the presence of acid or base catalysts to form new esters. For example, with methanol:
2,2-Dimethylpropyl dodecanoate+CH3OHH+Methyl dodecanoate+2,2-Dimethylpropanol\text{this compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl dodecanoate} + \text{2,2-Dimethylpropanol}
Reactive distillation, as described for 2,2-dimethoxypropane synthesis , could optimize yield by removing volatile products.

Atmospheric Degradation

In air, this compound reacts with hydroxyl (OH) radicals and ozone. The SAPRC-07 mechanism predicts:

  • OH Radical Attack : Hydrogen abstraction from the alkyl chain, leading to peroxide formation and eventual fragmentation.

  • Ozonolysis : Limited due to the saturated structure, but minor oxidation products include ketones and aldehydes .

Thermal Stability

Under pyrolysis conditions (>200°C), the ester decomposes via:

  • β-Elimination : Producing lauric acid and 2-methylpropene.

  • Radical Pathways : Generating shorter-chain hydrocarbons and CO₂.

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